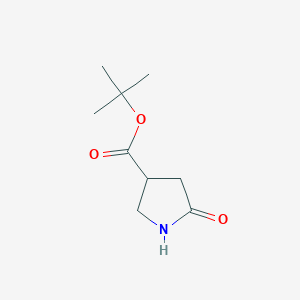

Tert-butyl 5-oxopyrrolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSQEVGMABVREK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 5-oxopyrrolidine-3-carboxylate CAS 1558267-91-6

An In-Depth Technical Guide to Tert-butyl 5-oxopyrrolidine-3-carboxylate (CAS 1558267-91-6): A Versatile Scaffold in Modern Drug Discovery

Abstract

Tert-butyl 5-oxopyrrolidine-3-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Centered on the robust and synthetically tractable 5-oxopyrrolidine (pyroglutamic acid) core, this molecule offers a unique combination of features: a protected carboxylic acid for sequential functionalization and a lactam structure prevalent in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis strategies, and critical applications. We will explore its role as a versatile scaffold for generating novel derivatives targeting infectious diseases, cancer, and inflammatory conditions. Furthermore, this document will delve into the specific utility of the tert-butyl ester as a strategic choice in prodrug design to enhance metabolic stability and optimize drug delivery, making it a valuable tool for researchers, medicinal chemists, and drug development professionals.

The 5-Oxopyrrolidine-3-Carboxylate Core: A Privileged Scaffold

The pyrrolidinone ring system is a foundational structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which contributes to its "drug-likeness".[2] The 5-oxopyrrolidine-3-carboxylic acid framework, a substituted pyroglutamate, serves as a particularly powerful and versatile starting point for chemical library synthesis. The structure allows for directed functionalization at multiple points, enabling the systematic exploration of chemical space for structure-activity relationship (SAR) studies.[3] Tert-butyl 5-oxopyrrolidine-3-carboxylate, with its sterically hindered tert-butyl ester, provides a stable, protected form of this core, ideal for multi-step synthetic campaigns where the carboxylic acid moiety must remain unreactive until a desired stage.

Physicochemical and Spectroscopic Profile

A clear understanding of a molecule's physical and chemical properties is fundamental for its application in synthesis and research. The key characteristics of Tert-butyl 5-oxopyrrolidine-3-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1558267-91-6 | [4] |

| Molecular Formula | C₉H₁₅NO₃ | [5] |

| Molecular Weight | 185.22 g/mol | [5][6] |

| IUPAC Name | tert-butyl 5-oxopyrrolidine-3-carboxylate | [4] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| LogP | 0.5 (Predicted) | [6] |

| Polar Surface Area | 55.4 Ų | [6] |

Based on its structure and data from analogous compounds, the spectroscopic profile is expected to show characteristic signals. In ¹H NMR spectra, key resonances would include a singlet around 1.5 ppm for the nine protons of the tert-butyl group, along with multiplets in the 2.5-4.0 ppm range corresponding to the diastereotopic methylene and methine protons of the pyrrolidinone ring.[2] The ¹³C NMR would feature distinct signals for the carbonyl carbons of the ester and lactam, the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the ring.[2]

Synthesis Strategies and Mechanistic Considerations

The construction of the pyroglutamic acid ester core is a well-explored area of organic synthesis. The most prevalent and efficient methodologies involve an asymmetric conjugate addition of a glycine-derived nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization (lactamization) to form the five-membered ring.[7][8]

Core Synthetic Workflow: Conjugate Addition and Lactamization

The logical pathway to Tert-butyl 5-oxopyrrolidine-3-carboxylate involves the reaction between a glycine tert-butyl ester derivative and a suitable acrylate electrophile, followed by cyclization. This approach is highly effective for building the substituted pyrrolidinone ring system.

Exemplary Laboratory Protocol

The following protocol is a generalized representation based on established methods for synthesizing pyroglutamic acid esters.[7][8][9]

-

Reaction Setup: To a solution of a glycine tert-butyl ester imine (1.0 eq) and tert-butyl acrylate (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C, add a suitable catalyst system.

-

Causality: The use of a glycine imine ester increases the acidity of the α-protons, facilitating deprotonation and conjugate addition. Low temperatures are employed to control selectivity and minimize side reactions. A silver catalyst paired with a chiral ligand can be used to achieve high enantio- and diastereoselectivity.[9]

-

-

Catalyst Addition: Introduce the silver-based catalyst or a combination of a pyridoxal catalyst and a Lewis acid additive like LiOTf.[7][10]

-

Causality: The Lewis acid additive coordinates to the acrylate, increasing its electrophilicity and accelerating the conjugate addition.[7]

-

-

Reaction Progression: Allow the reaction to stir for a specified period (e.g., 12-24 hours), gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Lactamization: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer with a solvent like ethyl acetate. The resulting intermediate is often subjected to mild acidic or basic conditions to facilitate the in-situ lactamization, forming the final pyrrolidinone ring.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the pure Tert-butyl 5-oxopyrrolidine-3-carboxylate.

Key Applications in Drug Discovery

The true value of Tert-butyl 5-oxopyrrolidine-3-carboxylate lies in its utility as a versatile intermediate for creating high-value therapeutic candidates.

A. Scaffold for Antimicrobial and Anticancer Agents

The 5-oxopyrrolidine-3-carboxylic acid core is a proven scaffold for developing novel therapeutic agents. After deprotection of the tert-butyl ester, the resulting carboxylic acid can be readily converted into hydrazides, which are then condensed with various aldehydes to form hydrazone derivatives.

-

Antimicrobial Activity: Synthesized hydrazone derivatives have demonstrated potent, structure-dependent activity against multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Certain derivatives have shown efficacy that surpasses control antibiotics like cefuroxime and exhibit excellent results in disrupting bacterial biofilms.[2][11]

-

Anticancer Properties: Other derivatives have exhibited significant cytotoxic effects against aggressive cancer cell lines, such as melanoma and triple-negative breast cancer, and have been shown to inhibit cancer cell migration.[3][12]

B. Strategic Component in Prodrug Design

A major challenge in drug development is overcoming poor metabolic stability. The tert-butyl ester group is a key tool in prodrug design, serving as a temporary masking group that is stable to chemical and enzymatic degradation in the gastrointestinal tract but can be cleaved in vivo to release the active drug.[13]

The compound 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist with anticancer potential, suffers from poor stability. Researchers have successfully synthesized tripeptide prodrugs of DON where the C-terminal carboxylate is protected as a tert-butyl ester.[13][14]

-

Enhanced Stability: This modification resulted in prodrugs with excellent metabolic stability in plasma and intestinal homogenates, a significant improvement over simpler ester prodrugs which were rapidly hydrolyzed.[13][14]

-

Improved Tumor Delivery: The enhanced stability led to higher tumor exposure of the active drug, DON, preserving the ideal tumor-targeting profile of the delivery system.[13]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. mdpi.com [mdpi.com]

- 3. 5-Oxopyrrolidine-3-carboxylic Acid|Research Chemical [benchchem.com]

- 4. tert-butyl 5-oxopyrrolidine-3-carboxylate | 1558267-91-6 [chemicalbook.com]

- 5. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 5-oxo-L-prolinate | C9H15NO3 | CID 10888648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis [ouci.dntb.gov.ua]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A-1 Technical Guide to 2-Pyrrolidinone-4-Carboxylic Acid Tert-Butyl Ester: A Cornerstone Chiral Building Block

Abstract

This technical guide provides an in-depth analysis of 2-pyrrolidinone-4-carboxylic acid tert-butyl ester, a pivotal chiral intermediate in modern medicinal chemistry and drug development. The document elucidates its formal nomenclature, stereochemical considerations, and key physicochemical properties. A comprehensive examination of its synthetic pathways is presented, emphasizing the rationale behind methodological choices. Furthermore, this guide explores its critical applications as a constrained amino acid surrogate and a scaffold for complex molecular architectures, supported by examples from contemporary pharmaceutical research. Detailed protocols and safety guidelines are included to equip researchers and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the nootropic racetam drugs.[1] The introduction of specific functional groups and stereocenters onto this scaffold allows for the precise tailoring of molecular properties to achieve desired pharmacological effects. 2-Pyrrolidinone-4-carboxylic acid tert-butyl ester, particularly its chiral isomers, has emerged as a highly valuable and versatile building block. Its constrained cyclic structure provides a conformational rigidity that is often sought after in drug design to enhance binding affinity and selectivity for biological targets. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, enabling a wide range of subsequent chemical transformations. This guide serves as a comprehensive resource for scientists leveraging this important molecule in their research and development endeavors.

Nomenclature and Structural Analysis

A precise understanding of nomenclature is critical for unambiguous scientific communication. The compound is a derivative of pyroglutamic acid (2-pyrrolidone-5-carboxylic acid), where the carboxylic acid function is at the 4-position instead of the 5-position.

-

Parent Structure: 2-Pyrrolidinone (also known as γ-Butyrolactam).[1]

-

Substituents: A tert-butoxycarbonyl group (ester) is located at the 4-position of the pyrrolidinone ring.

-

Systematic IUPAC Name: The formal IUPAC name is tert-butyl 2-oxopyrrolidine-4-carboxylate .

Stereochemistry

The carbon atom at the 4-position is a stereocenter. Consequently, the compound can exist as two enantiomers, (R) and (S), or as a racemic mixture. The specific stereoisomer is crucial for its application in synthesizing stereochemically pure active pharmaceutical ingredients (APIs).

-

(S)-tert-butyl 2-oxopyrrolidine-4-carboxylate

-

(R)-tert-butyl 2-oxopyrrolidine-4-carboxylate

The naming convention follows the Cahn-Ingold-Prelog priority rules. The choice between the (R) or (S) enantiomer is dictated by the desired stereochemistry of the final target molecule.

Related Structures

It is important to distinguish the title compound from its isomers, such as:

-

1-(tert-Butoxycarbonyl)-2-pyrrolidinone (1-Boc-2-pyrrolidinone): Here, the Boc group protects the nitrogen atom of the lactam.[2][3]

-

1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid: In this case, the pyrrolidine ring contains a ketone at the 4-position, and the Boc group is on the nitrogen.[4][5][6]

Physicochemical and Spectroscopic Properties

The physical and spectral properties are essential for compound identification, purity assessment, and process control. The data presented below is a synthesis of typical values found in commercial and literature sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | N/A |

| Molecular Weight | 185.22 g/mol | N/A |

| Appearance | White to off-white solid or crystalline powder | [6] |

| Melting Point | 121 - 123 °C | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water. | N/A |

| Purity (Typical) | >97% | [6] |

Note: Exact values may vary slightly between different suppliers and batches.

Spectroscopic Characterization

Spectroscopic data is the definitive method for structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will typically show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm, integrating to 9H), and distinct multiplets for the diastereotopic protons on the pyrrolidinone ring (typically in the range of 2.0-4.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl of the lactam (~175 ppm), the carbonyl of the ester (~172 ppm), the quaternary carbon of the tert-butyl group (~81 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).

-

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 186.11.

Synthesis and Manufacturing Principles

The synthesis of enantiomerically pure 2-pyrrolidinone-4-carboxylic acid tert-butyl ester typically starts from a readily available chiral precursor, most commonly L- or D-glutamic acid. The causality behind this choice is the inherent stereocenter which is carried through the synthesis to define the final product's stereochemistry.

Typical Synthetic Workflow

The following diagram illustrates a common synthetic pathway from L-Glutamic Acid to (S)-tert-butyl 2-oxopyrrolidine-4-carboxylate.

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol for the esterification step. The choice of tert-butanol with coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) is a standard method for forming sterically hindered esters. The Boc-anhydride method is an alternative.

Objective: To synthesize tert-butyl 2-oxopyrrolidine-4-carboxylate from 2-oxopyrrolidine-4-carboxylic acid.

Materials:

-

(S)-2-Oxopyrrolidine-4-carboxylic acid

-

tert-Butanol

-

Dichloromethane (DCM), anhydrous

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)[7]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of (S)-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add DMAP (0.1 eq), triethylamine (1.2 eq), and di-tert-butyl dicarbonate (1.2 eq).[7]

-

Reaction Execution: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl ester.

Rationale: DMAP acts as a nucleophilic catalyst, activating the Boc-anhydride. Triethylamine serves as a base to neutralize the acid formed during the reaction. The aqueous workup is designed to remove unreacted starting materials and water-soluble byproducts.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a constrained, chiral building block. It is frequently used to introduce a specific three-dimensional conformation into a larger molecule, which can be critical for achieving high-affinity binding to a biological target.

Scaffold for Novel Therapeutics

The pyrrolidinone core is a versatile scaffold. Functionalization at the nitrogen atom, the 4-position (after deprotection of the ester), and other positions on the ring allows for the creation of diverse chemical libraries for drug screening. For example, derivatives of this scaffold have been investigated for use as kinase inhibitors.[8] Specifically, highly functionalized 2-pyrrolidinones have been used to synthesize novel macrocyclic Tyk2 (Tyrosine Kinase 2) inhibitors for treating autoimmune diseases.[8][9]

Synthesis of Constrained Peptides and Peptidomimetics

In peptide-based drug design, native peptides often suffer from poor metabolic stability and low bioavailability. Replacing standard amino acids with constrained mimetics, such as those derived from 2-pyrrolidinone-4-carboxylic acid, can overcome these limitations. The rigid ring structure helps to lock the peptide backbone into a specific bioactive conformation, enhancing its potency and stability.

Intermediate in Complex Syntheses

The compound serves as a key intermediate in multi-step syntheses of complex pharmaceuticals. The tert-butyl ester can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), unmasking the carboxylic acid for further coupling reactions, such as amide bond formation.[7] This orthogonal deprotection strategy is fundamental in modern organic synthesis.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

Hazard Identification: May cause skin and serious eye irritation.[11][12] May be harmful if swallowed or inhaled.[12][13]

-

GHS Pictogram:

-

GHS07: Exclamation mark

-

-

Signal Word: Warning[14]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[13][14] Keep the container tightly closed. For long-term storage, refrigeration is often recommended.[13][14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][14]

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.[13]

-

Conclusion

Tert-butyl 2-oxopyrrolidine-4-carboxylate is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists and drug developers. Its well-defined stereochemistry, conformational rigidity, and synthetic versatility make it a cornerstone for the construction of complex and potent pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for unlocking its full potential in the pursuit of novel therapeutics.

References

- TCI AMERICA. (2018, July 6). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Combi-Blocks, Inc. (2024, August 14). JP-6089 - Safety Data Sheet.

- Sigma-Aldrich Inc. (2025, May 6). Safety Data Sheet.

- Fisher Scientific. (2010, November 8). Safety Data Sheet.

- Sasaki, Y., et al. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126963.

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Reddy, K. L., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(9), 2329.

-

PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sasaki, Y., et al. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. PubMed. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl2,2-diethyl-4-oxopyrrolidine-1-carboxylate. University of Luxembourg. Retrieved from [Link]

- MySkinRecipes. (n.d.). Tert-Butyl (2S,4R)-4-((Tert-Butyldiphenylsilyl)Oxy)-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate.

-

PubChem. (n.d.). tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (n.d.). 1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.

-

PubChem. (n.d.). tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Jim Clark. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.

-

NIST. (n.d.). 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate. University of Luxembourg. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

- Chemsrc. (2025, August 22). Tert-butyl 2-methyl-4-oxopyrrolidine-2-carboxylate.

-

Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

- Google Patents. (2016, June 9). Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate and analogs thereof.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research.

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

- TCI Deutschland GmbH. (n.d.). tert-Butyl 2-Oxopyrrolidine-1-carboxylate.

- BLDpharm. (n.d.). 1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). tert-Butyl 2-Oxopyrrolidine-1-carboxylate.

Sources

- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. tert-Butyl 2-Oxopyrrolidine-1-carboxylate | 85909-08-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1-((Tert-butoxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 4150645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid [cymitquimica.com]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tert-Butyl (2S,4R)-4-((Tert-Butyldiphenylsilyl)Oxy)-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate [myskinrecipes.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to Tert-butyl 5-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 5-oxopyrrolidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and its strategic application in the development of novel therapeutics, with a focus on providing actionable insights and protocols for laboratory use.

Core Molecular Attributes

Tert-butyl 5-oxopyrrolidine-3-carboxylate is a chiral molecule belonging to the pyrrolidinone class of compounds. The defining features of its structure are a five-membered lactam (cyclic amide) ring, a carboxylic acid functional group at the 3-position which is protected as a tert-butyl ester. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Key Physicochemical Data

The fundamental properties of Tert-butyl 5-oxopyrrolidine-3-carboxylate are summarized in the table below. These values are consistent with its isomeric counterpart, tert-butyl 5-oxopyrrolidine-2-carboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| CAS Number | 1558267-91-6 | [4] |

The presence of the bulky tert-butyl ester group significantly influences the molecule's solubility and reactivity. It serves as a protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired, a common strategy in multi-step organic synthesis.

Strategic Importance in Medicinal Chemistry

The 5-oxopyrrolidine-3-carboxylic acid scaffold is of high interest in drug discovery.[5] This core structure is a key precursor for synthesizing novel derivatives with a wide range of biological activities.[6] The introduction of a tert-butyl ester at the 3-position provides a crucial intermediate for further chemical modifications.

The primary application of tert-butyl 5-oxopyrrolidine-3-carboxylate is as a protected building block. The tert-butyl group is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions to reveal the carboxylic acid. This allows for selective reactions at other positions of the molecule, such as the nitrogen of the lactam ring.

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have demonstrated potent, structure-dependent activity against multidrug-resistant Gram-positive pathogens and have also been investigated for their potential as anticancer agents.[6][7]

Synthesis and Chemical Transformations

The synthesis of tert-butyl 5-oxopyrrolidine-3-carboxylate originates from the construction of the parent 5-oxopyrrolidine-3-carboxylic acid, which is then esterified.

Workflow for the Synthesis of Tert-butyl 5-oxopyrrolidine-3-carboxylate

Caption: Synthetic workflow for Tert-butyl 5-oxopyrrolidine-3-carboxylate.

Experimental Protocols

Part 1: Synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid (General Procedure)

This protocol is adapted from methodologies for the synthesis of the pyrrolidinone core structure.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 eq.), a primary amine (1.0-1.2 eq.), and water.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the product often crystallizes. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Part 2: Tert-butylation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid (Representative Protocol)

The following is a representative protocol for the tert-butylation of a carboxylic acid, which can be adapted for the synthesized pyrrolidinone derivative. This method is based on well-established procedures for tert-butyl ester formation.[8][9]

-

Reaction Setup: To a solution of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., tert-butyl acetate), add a catalytic amount of a strong acid such as bis(trifluoromethanesulfonyl)imide (Tf₂NH).[10]

-

Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Role as a Protected Intermediate in Drug Development

The true value of tert-butyl 5-oxopyrrolidine-3-carboxylate in drug development lies in its function as a protected intermediate. The tert-butyl ester allows for the selective modification of other parts of the molecule, particularly the nitrogen atom of the lactam ring, without interference from the carboxylic acid.

Deprotection Workflow

Sources

- 1. TERT-BUTYL (2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE | CAS 35418-16-7 [matrix-fine-chemicals.com]

- 2. CAS RN 35418-16-7 | Fisher Scientific [fishersci.be]

- 3. tert-Butyl 5-oxo-L-prolinate | C9H15NO3 | CID 10888648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl 5-oxopyrrolidine-3-carboxylate | 1558267-91-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 10. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

Literature review of 5-oxopyrrolidine-3-carboxylate scaffolds

An In-Depth Technical Guide to 5-Oxopyrrolidine-3-Carboxylate Scaffolds: Synthesis, Derivatization, and Therapeutic Applications

Authored by a Senior Application Scientist

Introduction: The Versatility of the 5-Oxopyrrolidine-3-Carboxylate Core

The 5-oxopyrrolidine-3-carboxylate scaffold, a derivative of the 2-pyrrolidinone ring system, represents a privileged structure in modern medicinal chemistry. This five-membered lactam core is a recurring motif in numerous natural products and has proven to be a highly versatile template for the development of novel therapeutic agents[1]. Its synthetic tractability, coupled with the ability to introduce diverse functionalities at both the N-1 and C-3 positions, allows for the systematic exploration of chemical space to optimize biological activity. This guide provides a comprehensive overview of the synthesis, chemical modification, and broad-ranging biological activities of this important scaffold, offering field-proven insights for researchers in drug discovery and development. The inherent structural features of this scaffold, including a hydrogen bond acceptor (the lactam carbonyl), a carboxylic acid handle for further modification, and a stereocenter at the C-3 position, provide a rich foundation for designing molecules with specific target affinities.

Core Synthesis: Building the Pyrrolidinone Ring

The most direct and widely adopted method for constructing the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core is the thermal cyclization of itaconic acid with a primary amine. This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular condensation-cyclization, expelling a molecule of water. The choice of the primary amine is critical as it directly installs the desired substituent at the N-1 position of the pyrrolidinone ring, which is a key vector for modulating the scaffold's biological properties.

The causality behind this one-pot synthesis lies in the electrophilic nature of the α,β-unsaturated system of itaconic acid, which readily accepts the nucleophilic amine. The subsequent intramolecular amidation is thermodynamically driven by the formation of the stable five-membered lactam ring. Solvent-free conditions or the use of water or acetic acid at elevated temperatures are commonly employed to drive the reaction to completion[2][3].

Caption: General synthesis of the 5-oxopyrrolidine-3-carboxylate core.

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a self-validating system adapted from established procedures, designed for high yield and purity[3][4].

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-aminoacetanilide (N-(4-aminophenyl)acetamide) (0.5 mol), itaconic acid (0.75 mol), and deionized water (100 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After 12 hours, remove the heat source and add 5% hydrochloric acid (100 mL) to the mixture while still warm. Stir for 5 minutes.

-

Purification: Filter the resulting precipitate while hot, wash thoroughly with water, and dry under vacuum. The product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, is typically obtained as a white solid with high purity (>95%)[4].

-

Characterization: Confirm the structure using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Expect characteristic signals for the pyrrolidinone ring protons (COCH₂, CH, NCH₂) around 2.5-2.7 ppm, 3.2-3.4 ppm, and 3.7-3.9 ppm, respectively. A broad singlet for the carboxylic acid proton (COOH) will appear downfield (>12 ppm)[5][6].

-

IR (KBr): Look for characteristic absorption bands for the carboxylic acid OH stretch (~3300 cm⁻¹), two C=O stretches (one for the lactam, one for the carboxylic acid) around 1700 cm⁻¹ and 1640 cm⁻¹, respectively[5].

-

Chemical Derivatization: A Gateway to Functional Diversity

The true power of the 5-oxopyrrolidine-3-carboxylate scaffold lies in its capacity for facile derivatization at the C-3 carboxylic acid position. This "handle" allows for the introduction of a vast array of chemical moieties, significantly impacting the molecule's physicochemical properties and biological activity. A common and highly effective strategy involves a two-step conversion to hydrazone derivatives.

Caption: Workflow for derivatizing the C-3 carboxylic acid position.

Step 1: Esterification and Hydrazide Formation

The carboxylic acid is first converted to a methyl or ethyl ester. This is a critical intermediate step; the ester is more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid. The esterification is typically acid-catalyzed (e.g., with sulfuric acid) in an alcohol solvent (methanol or ethanol) under reflux[7]. The subsequent reaction of the purified ester with hydrazine hydrate readily yields the corresponding carbohydrazide, a key building block for further synthesis[7][8].

Step 2: Hydrazone Synthesis

The carbohydrazide intermediate is a versatile nucleophile. It can be condensed with a wide variety of aromatic or heterocyclic aldehydes and ketones to form stable hydrazone derivatives[4][7][8]. This reaction is typically carried out in a protic solvent like propan-2-ol or ethanol at reflux. The choice of aldehyde or ketone is a primary driver of the final compound's biological activity, allowing for the introduction of fragments known to interact with specific biological targets. For instance, the use of nitro-substituted heterocyclic aldehydes has been shown to confer potent antimicrobial properties[3][9].

Biological Activities and Therapeutic Potential

Derivatives of the 5-oxopyrrolidine-3-carboxylate scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in multiple therapeutic areas.

Antimicrobial Activity

A significant body of research highlights the potential of these scaffolds as novel antimicrobial agents, particularly against drug-resistant Gram-positive bacteria[8][10]. Hydrazone derivatives have shown potent activity against clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA)[3][8].

The structure-activity relationship (SAR) studies reveal that the nature of the substituent on the hydrazone moiety is crucial. For example, hydrazones bearing a 5-nitrothien-2-yl fragment have been shown to surpass the activity of control antibiotics like cefuroxime against several bacterial strains[6][9]. These compounds have also demonstrated the ability to disrupt bacterial biofilms, a key factor in chronic infections[6][9].

| Compound Type | Substituent (at C-3) | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone | Benzylidene | S. aureus | 3.9 | [6][9] |

| Hydrazone | 5-Nitrothienyl | S. aureus | <7.8 | [6][9] |

| Hydrazone | 5-Nitrofuran-2-yl | Various strains | Potent | [9] |

| Bromo-substituted Hydrazone | 4-Bromophenyl | MRSA | 1-8 | [3] |

| Thienyl-substituted Hydrazone | 2-Thienyl | Vancomycin-intermediate S. aureus | Promising | [8] |

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for select 5-oxopyrrolidine-3-carboxylate derivatives.

Anticancer Activity

The scaffold has also been extensively explored in oncology. Certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including human pulmonary cancer (A549), melanoma (A375), and triple-negative breast cancer (MDA-MB-231)[3][7][11]. Bis-hydrazones and derivatives containing 5-nitrothiophene moieties have shown particularly high anticancer activity, often with favorable selectivity over non-cancerous cells[4]. The mechanism of action is often linked to the inhibition of cell migration and induction of apoptosis[7][11].

Other Therapeutic Areas

The versatility of the scaffold extends beyond anti-infective and anticancer applications:

-

Anti-inflammatory Agents: Derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in inflammatory processes[1][12].

-

Neurological Disorders: 5-Oxopyrrolidine-3-carboxamides have been patented as inhibitors of the Nav1.8 sodium channel, a target for treating pain, cough, and itch disorders[13].

-

Alzheimer's Disease: The scaffold is being investigated for the development of BACE-1 enzyme inhibitors[11].

Caption: Structure-Activity Relationship (SAR) summary for the scaffold.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylate scaffold is a cornerstone of modern medicinal chemistry, offering a robust and adaptable platform for drug discovery. Its straightforward synthesis and the ease with which its C-3 and N-1 positions can be functionalized provide an unparalleled opportunity to generate large, diverse chemical libraries for high-throughput screening. The consistent emergence of potent antimicrobial and anticancer agents from these libraries underscores the scaffold's therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel derivatization strategies, and elucidating the precise molecular mechanisms by which these compounds exert their biological effects. The continued exploration of this privileged scaffold is certain to yield the next generation of innovative therapeutics.

References

- Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal.

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Semantic Scholar. [Link]

-

Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. (2023). KTU ePubl. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). PMC. [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC. [Link]

-

5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2021). PMC. [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). Rasayan Journal of Chemistry. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC. [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Scaffold: Tert-butyl 5-oxopyrrolidine-3-carboxylate as a Peptidomimetic Building Block

Introduction: Embracing Conformational Restraint for Enhanced Biological Activity

In the landscape of modern drug discovery, the pyrrolidine-5-one scaffold, a core component of pyroglutamic acid, has emerged as a "privileged" structure.[1][2] Its inherent conformational rigidity allows for the precise orientation of appended pharmacophoric groups, making it an exceptional building block for peptidomimetics—molecules designed to mimic the structure and function of peptides. Tert-butyl 5-oxopyrrolidine-3-carboxylate, in particular, offers a synthetically versatile platform for generating diverse molecular architectures with significant potential for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

This technical guide provides an in-depth exploration of tert-butyl 5-oxopyrrolidine-3-carboxylate as a key intermediate in peptidomimetic design. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application, empowering researchers to leverage this powerful scaffold in their drug development programs. The tert-butyl ester serves as a crucial protecting group, enabling selective functionalization at the lactam nitrogen and subsequent deprotection to reveal a carboxylic acid for amide bond formation, or vice versa.[2][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of tert-butyl 5-oxopyrrolidine-3-carboxylate is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1558267-91-6 | [7] |

| Molecular Formula | C₉H₁₅NO₃ | [8] |

| Molecular Weight | 185.22 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in methanol and other common organic solvents | [10] |

Synthesis of the Building Block

The journey to utilizing tert-butyl 5-oxopyrrolidine-3-carboxylate begins with the synthesis of its precursor, 5-oxopyrrolidine-3-carboxylic acid. A common and efficient method involves the reaction of itaconic acid with an amine, followed by cyclization.[3][11]

Protocol 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid

This protocol outlines the synthesis of the carboxylic acid precursor from itaconic acid and ammonia.

Materials:

-

Itaconic acid

-

Ammonium hydroxide solution (28-30%)

-

Hydrochloric acid (5% aqueous solution)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve itaconic acid in deionized water.

-

Slowly add ammonium hydroxide solution to the flask while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 12 hours.[11]

-

After cooling to room temperature, acidify the reaction mixture with a 5% hydrochloric acid solution.[11]

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Tert-butyl Esterification

With the carboxylic acid precursor in hand, the next step is the introduction of the tert-butyl ester protecting group. This is a critical step that masks the carboxylic acid, allowing for selective reactions at other sites. A common method for tert-butyl esterification involves reaction with tert-butyl acetate in the presence of a strong acid catalyst.[10]

Materials:

-

5-Oxopyrrolidine-3-carboxylic acid

-

Tert-butyl acetate

-

Perchloric acid (70%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend 5-oxopyrrolidine-3-carboxylic acid in tert-butyl acetate and dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add perchloric acid.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture into a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 5-oxopyrrolidine-3-carboxylate, which can be purified by column chromatography.

Application in Peptidomimetic Synthesis: Key Protocols

The true utility of tert-butyl 5-oxopyrrolidine-3-carboxylate lies in its ability to be selectively functionalized at two key positions: the lactam nitrogen and the C3-carboxyl group (after deprotection). This dual functionality allows for the creation of diverse and complex molecular structures.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Oxopyrrolidine-3-carboxylic Acid|Research Chemical [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-butyl 5-oxopyrrolidine-3-carboxylate | 1558267-91-6 [chemicalbook.com]

- 8. CAS RN 35418-16-7 | Fisher Scientific [fishersci.be]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

One-Pot Synthesis of Functionalized 2-Pyrrolidinones: An Application and Protocol Guide for Researchers

The 2-pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds. Its prevalence demands efficient and versatile synthetic strategies. This guide provides an in-depth exploration of a robust one-pot multicomponent reaction (MCR) for the synthesis of highly functionalized 2-pyrrolidinones, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into data interpretation and troubleshooting.

The Strategic Advantage of One-Pot Multicomponent Synthesis

The convergence of multiple reactants in a single synthetic operation to generate complex products, known as a multicomponent reaction (MCR), offers significant advantages over traditional linear syntheses.[1][2] This approach embodies the principles of green chemistry by minimizing solvent waste, reducing purification steps, and improving overall atom economy. The one-pot synthesis of 2-pyrrolidinones from anilines, benzaldehydes, and diethyl acetylenedicarboxylate exemplifies these benefits, providing rapid access to a diverse library of compounds from readily available starting materials.[3][4][5][6]

Understanding the "Why": The Reaction Mechanism

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The formation of the 2-pyrrolidinone ring in this MCR is not a simple concert of molecules but a well-orchestrated sequence of chemical events. The reaction is typically catalyzed by a mild acid, such as citric acid, which plays a crucial role in activating the reactants.[3][7][8][9]

The currently accepted mechanism, supported by experimental evidence including time-resolved mass spectrometry, involves several key steps:[3][7][8][10]

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of an aniline and a benzaldehyde to form an imine intermediate. This is a reversible process, and the equilibrium is driven forward by the subsequent irreversible steps.

-

Michael Addition: The aniline also participates in a competing, and often yield-reducing, side reaction by undergoing a Michael addition with diethyl acetylenedicarboxylate to form an enamine.[3][9] Minimizing this pathway is key to optimizing the desired reaction.

-

Nucleophilic Attack and Cyclization: The crucial step involves the nucleophilic attack of the enolate, formed from the reaction of aniline with diethyl acetylenedicarboxylate, onto the previously formed imine.

-

Lactamization: The resulting intermediate then undergoes an intramolecular cyclization, or lactamization, to form the stable five-membered 2-pyrrolidinone ring.

This mechanistic understanding highlights the importance of controlling the relative rates of imine formation versus enamine formation to maximize the yield of the desired 2-pyrrolidinone product.

Figure 1: Simplified reaction mechanism for the one-pot synthesis of 2-pyrrolidinones.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative example for the synthesis of a functionalized 2-pyrrolidinone. Researchers are encouraged to adapt and optimize the conditions for their specific substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Substituted Aniline | ReagentPlus®, ≥99% | Sigma-Aldrich | |

| Substituted Benzaldehyde | Reagent grade, 98% | Alfa Aesar | |

| Diethyl acetylenedicarboxylate | 98% | Acros Organics | |

| Citric Acid Monohydrate | ACS reagent, ≥99.5% | Fisher Scientific | Catalyst |

| Ethanol | 200 proof, absolute | Decon Labs | Solvent |

| Dichloromethane (DCM) | ACS grade | VWR | For workup |

| Ethyl Acetate | ACS grade | VWR | For chromatography |

| n-Hexane | ACS grade | VWR | For chromatography |

| Anhydrous Sodium Sulfate | ACS grade | Fisher Scientific | Drying agent |

Procedure

Figure 2: General experimental workflow for the one-pot synthesis.

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 equiv.), the substituted benzaldehyde (1.0 mmol, 1.0 equiv.), and citric acid monohydrate (0.2 mmol, 0.2 equiv.) in ethanol (5 mL).

-

Addition of Reagent: Stir the mixture at room temperature until the solids are dissolved. To this solution, add diethyl acetylenedicarboxylate (1.0 mmol, 1.0 equiv.) dropwise over 2 minutes.

-

Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, the reaction can be gently heated to 40-50 °C. Alternatively, the reaction can be performed in an ultrasonic bath, which has been shown to accelerate the reaction and improve yields.[4][5][6]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) to remove the citric acid and any other water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure functionalized 2-pyrrolidinone.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Substrate Scope and Expected Yields

The versatility of this one-pot synthesis is demonstrated by its tolerance to a wide range of substituents on both the aniline and benzaldehyde starting materials. The electronic nature of the substituents can influence the reaction rate and yield.

| Entry | Aniline | Benzaldehyde | Yield (%) |

| 1 | Aniline | Benzaldehyde | 85 |

| 2 | 4-Methoxyaniline | Benzaldehyde | 90 |

| 3 | 4-Chloroaniline | Benzaldehyde | 82 |

| 4 | Aniline | 4-Nitrobenzaldehyde | 78 |

| 5 | Aniline | 4-Methoxybenzaldehyde | 88 |

| 6 | 2-Methylaniline | Benzaldehyde | 75 |

| 7 | Aniline | 2-Chlorobenzaldehyde | 70 |

Yields are representative and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

-

Low Yield:

-

Side Reaction: The primary cause of low yields is often the competing formation of the enamine side product.[3][9] Ensure that the imine has a chance to form before the diethyl acetylenedicarboxylate is consumed in the side reaction. This can sometimes be achieved by pre-stirring the aniline, benzaldehyde, and catalyst for a short period before adding the diethyl acetylenedicarboxylate.

-

Steric Hindrance: Sterically hindered anilines or benzaldehydes may react more slowly. In such cases, increasing the reaction temperature or using ultrasound irradiation can be beneficial.[4][6]

-

Incomplete Reaction: If the reaction stalls, a small additional portion of the catalyst can be added.

-

-

Purification Difficulties:

-

Co-eluting Impurities: The enamine side product can sometimes be difficult to separate from the desired 2-pyrrolidinone. Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a more polar solvent can improve separation.

-

Product Insolubility: Some 2-pyrrolidinone products may have limited solubility. Recrystallization from a suitable solvent system can be an effective purification method in these cases.

-

-

Reaction Monitoring:

-

Complex TLC: The reaction mixture will contain multiple components. It is helpful to run TLC standards of the starting materials to aid in the identification of the product spot. The product is typically more polar than the starting materials but may have a similar Rf to some of the intermediates.

-

Conclusion

The one-pot multicomponent synthesis of functionalized 2-pyrrolidinones is a powerful and efficient tool for the modern synthetic chemist. By understanding the underlying reaction mechanism and optimizing the experimental conditions, researchers can rapidly generate a diverse range of these valuable heterocyclic compounds. This guide provides a solid foundation for the successful implementation of this methodology in both academic and industrial research settings.

References

-

Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

-

Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

-

Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PubMed. [Link]

-

Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. [Link]

-

Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Figshare. [Link]

-

Gérardy, R., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]

-

Reddy, B. V. S., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. PMC. [Link]

-

Dueñas Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. [Link]

-

Reddy, B. V. S., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. PMC. [Link]

-

Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]

- Stamicarbon B. V. (1983). Process for the purification of 2-pyrrolidone.

-

McPhee, K. A., & Frolova, L. V. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

-

Ahankar, H., et al. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Link]

-

Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]

-

Li, J. (2021). Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicinal chemistry. University of Groningen research portal. [Link]

Sources

- 1. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. figshare.com [figshare.com]

Troubleshooting & Optimization

Avoiding ring opening of 5-oxopyrrolidine under basic conditions

The following guide is structured as a Technical Support Knowledge Base entry, designed for immediate application in a research setting.

Topic: Preventing Hydrolytic Ring Opening of 5-Oxopyrrolidine (Pyroglutamic Acid Derivatives)

Status: Active | Last Updated: February 15, 2026 Department: Synthetic Chemistry Support | Tier: Advanced[1][2]

Executive Summary

The Core Issue:

Researchers frequently attempt to functionalize the nitrogen (N-alkylation) or the alpha-carbon of 5-oxopyrrolidine derivatives using basic conditions. The failure mode is almost always the same: nucleophilic attack at the carbonyl carbon rather than the desired deprotonation. This results in the irreversible opening of the

The Solution: Success requires shifting the reaction pathway from thermodynamic addition (hydrolysis) to kinetic deprotonation . This is achieved by manipulating three variables:

-

Base Nucleophilicity: Using non-nucleophilic bases (e.g., NaH, LiHMDS) instead of nucleophilic bases (e.g., NaOH, KOH).

-

Solvent System: Eliminating protic sources (water/alcohols) that facilitate tetrahedral intermediate collapse.

-

Counter-ion Effects: Utilizing Phase Transfer Catalysis (PTC) to separate the base from the sensitive lactam core.

The Mechanistic Landscape

To solve the problem, you must understand the competition between the two pathways.

Pathway A: The Destructive Path (Ring Opening)

In the presence of small, hard nucleophiles (like

Pathway B: The Productive Path (Functionalization)

The lactam NH has a pKa of approximately 17–24 (highly dependent on C2-substitution). To alkylate the nitrogen, you must remove this proton without touching the carbonyl. This requires a base that is stronger than the NH acid but sterically hindered or non-nucleophilic .

Visualization: Competing Reaction Pathways

Figure 1: Mechanistic divergence. Red path indicates failure (hydrolysis); Green path indicates success (deprotonation).

Troubleshooting Guide (FAQ Format)

Q1: I used NaOH in Methanol/Water for N-alkylation, but I only isolated glutamic acid. Why? A: You created a "perfect storm" for hydrolysis.

-

Cause: Hydroxide (

) is a potent nucleophile. Methanol solvates the transition state for ring opening.[3] -

Fix: Switch to Protocol A (below). If you must use hydroxide, use a biphasic system (DCM/50% NaOH) with a Phase Transfer Catalyst (TBAB). This keeps the bulk hydroxide away from the lactam, allowing deprotonation at the interface without bulk hydrolysis.

Q2: Can I use Potassium Carbonate (

-

is a weak base (pKa of conjugate acid

-

Strategy: It works only if you use a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide) in a polar aprotic solvent (DMF, Acetone). The reaction relies on the tiny equilibrium concentration of the lactam anion reacting fast with the electrophile (Le Chatelier’s principle).

Q3: I am seeing racemization at the C2 position (alpha to the nitrogen).

A: This occurs if your base is strong enough to deprotonate the

-

Fix: Avoid thermodynamic enolization conditions. Use NaH at 0°C and do not let the reaction stir without the electrophile for too long. Avoid alkoxide bases which can act as reversible shuttle bases.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous NaH)

Best for: Valuable substrates, difficult electrophiles, strict prevention of ring opening.

Reagents:

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous DMF (Dimethylformamide) or THF

-

Electrophile (Alkyl Halide)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Washing (Optional): If the mineral oil interferes with purification later, wash NaH (1.2 equiv) with dry hexane (

), decanting the supernatant. -

Solvation: Suspend NaH in anhydrous DMF at 0°C .

-

Addition: Add 5-oxopyrrolidine substrate (1.0 equiv) dropwise as a solution in DMF.

-

Critical: Evolution of

gas will occur. Vent via a needle.

-

-

Deprotonation: Stir at 0°C for 30–45 minutes. The solution often turns slightly yellow/orange.

-

Functionalization: Add the alkyl halide (1.2–1.5 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[4]

-

Note: If the ring opens, the product will be very polar (stuck at baseline). If N-alkylation works, the spot will be less polar than the starting material.

-

-

Quench: Cool to 0°C. Add saturated

very slowly.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Large scale, robust substrates, avoiding dangerous metal hydrides.

Reagents:

-

Toluene or DCM (Organic phase)

-

Solid KOH or 50% NaOH (Aqueous/Solid phase)

-

Tetrabutylammonium bromide (TBAB) - 10 mol%

Step-by-Step:

-

Dissolve substrate and electrophile in Toluene.

-

Add solid KOH (powdered) and TBAB.

-

Stir vigorously at RT.

Decision Matrix: Selecting the Right Condition

Use this table to select the method based on your specific constraints.

| Constraint | Recommended Base | Recommended Solvent | Risk of Ring Opening |

| Standard Lab Scale | NaH (60%) | DMF or THF | Low (Best Control) |

| Industrial / Scale-up | Solid KOH + PTC | Toluene | Low/Medium |

| Acid-Sensitive Groups | Acetone / MeCN | Very Low (Slow reaction) | |

| Do Not Use | NaOH / LiOH | Water / MeOH / EtOH | High (Guaranteed Hydrolysis) |

Workflow Logic

Figure 2: Decision matrix for optimizing reaction conditions.

References

-

Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for amide/lactam hydrolysis mechanisms).

-

Naydenova, E. et al. (2008). "Synthesis and biological activity of 5-oxopyrrolidine derivatives." Farmacia. (Demonstrates N-alkylation stability).

-

BenchChem Protocols. (2025). "Application Notes and Protocols for N-Alkylation of Heterocycles." (General reference for base selection in heterocyclic alkylation).

-

Imming, P. et al. (2000). "Hydrolytic Stability versus Ring Size in Lactams." Journal of Medicinal Chemistry. (Quantitative data on 5- vs 6-membered ring stability).

-

Chemistry LibreTexts. (2024). "Reactions of Amides: Hydrolysis." (Pedagogical overview of base-catalyzed hydrolysis).

Sources

- 1. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. In Chapter 13, we learned that epoxide opening can give different... | Study Prep in Pearson+ [pearson.com]

- 8. Khan Academy [khanacademy.org]

- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

Validation & Comparative

A Comparative Guide to Elemental Analysis Standards for Pyrrolidinone Esters in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the chemical purity and safety of Active Pharmaceutical Ingredients (APIs) are non-negotiable. Pyrrolidinone esters, a versatile class of compounds integral to the synthesis of numerous pharmaceuticals, demand stringent quality control. A critical aspect of this is elemental analysis, a process that not only confirms the compound's empirical formula but also quantifies potentially toxic elemental impurities. This guide offers an in-depth comparison of analytical standards and methodologies for the elemental analysis of pyrrolidinone esters, grounded in regulatory mandates, scientific principles, and field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Elemental Impurity Control in Pharmaceuticals

Elemental impurities can be introduced at any stage of the manufacturing process, originating from catalysts, reagents, manufacturing equipment, solvents, or container closure systems.[1][2][3] These impurities offer no therapeutic benefit and can pose significant risks to patient health, affecting drug stability and efficacy.[1] Recognizing this, global regulatory bodies have established harmonized standards for their control. The International Council for Harmonisation (ICH) Q3D guideline provides a risk-based framework for assessing and limiting 24 elemental impurities in drug products, categorized by their toxicity and probability of occurrence.[1][4][5][6] This guideline, alongside the United States Pharmacopeia (USP) General Chapters <232> and <233>, has replaced outdated, non-specific "heavy metal" tests with modern, highly sensitive analytical procedures.[7][8][9]

Analytical Methodologies: A Comparative Framework

The objective of the elemental analysis dictates the choice of technology. For pyrrolidinone esters, this falls into two main categories: the determination of bulk composition (C, H, N) to verify identity and purity, and the quantification of trace elemental impurities to ensure safety.

Table 1: Comparison of Key Elemental Analysis Techniques

| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | CHNS/O Combustion Analysis |

| Principle | Atoms are ionized in a high-temperature plasma and separated by their mass-to-charge ratio.[10][11] | Atoms are excited in a plasma and emit light at element-specific wavelengths.[12] | The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[13][14][15] |

| Primary Application | Quantification of trace and ultra-trace elemental impurities for ICH Q3D compliance.[10][16] | Analysis of elemental impurities at higher concentrations (ppm level).[7] | Determination of the mass percentage of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen to confirm empirical formula and purity.[13][17] |

| Detection Limits | Parts-per-trillion (ppt) to low parts-per-billion (ppb).[16][18] | Low parts-per-billion (ppb) to parts-per-million (ppm).[7] | Percent (%) level.[15] |

| Throughput | High; capable of analyzing over 70 elements simultaneously.[10] | High | Medium |

| Key Strengths | Unmatched sensitivity, making it the gold standard for trace impurity testing.[10] | Robust and less susceptible to matrix interferences than ICP-MS. | High precision and accuracy for bulk element composition; considered a fundamental technique for compound characterization.[19] |

| Limitations | Susceptible to polyatomic interferences, which requires careful method development.[11] | Higher detection limits compared to ICP-MS, may not be suitable for all ICH Q3D elements. | Not suitable for trace metal analysis. |

Workflow for Trace Elemental Impurity Analysis via ICP-MS

A scientifically sound and defensible result is the product of a meticulously controlled workflow. The process for analyzing a pyrrolidinone ester sample for compliance with ICH Q3D is a multi-stage procedure requiring precision at every step.

Caption: Logical flow for data analysis and compliance verification against ICH Q3D limits.

References

-

ICH Harmonised Guideline. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

-

European Medicines Agency. (2022). ICH Q3D Elemental impurities - Scientific guideline. [Link]

-

Drawell. (2025). How ICP-MS is Applied in Pharmaceutical Quality Control. [Link]

-

Analytik Jena. USP <232> Elemental Impurities—Limits. [Link]

-